molecular formula C37H70N2O12 B601235 Azithromycin C CAS No. 620169-47-3

Azithromycin C

Katalognummer B601235
CAS-Nummer: 620169-47-3
Molekulargewicht: 734.969
InChI-Schlüssel: PAIIKRKARNTWPY-HOQMJRDDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azithromycin is a macrolide antibiotic that is useful for the treatment of bacterial infections . It is primarily used for the treatment of respiratory, enteric, and genitourinary infections and may be used instead of other macrolides for some sexually transmitted and enteric infections . It is structurally related to erythromycin .


Synthesis Analysis

Azithromycin was the target of an enantioselective synthesis. All the stereogenic quaternary carbon centers were elaborated by a desymmetrization of 2-substituted glycerols using a chiral imine/CuCl2 catalyst .


Molecular Structure Analysis

Azithromycin is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism .


Chemical Reactions Analysis

Azithromycin is a macrolide antibiotic which inhibits bacterial protein synthesis . Spectroscopic studies of complexes suggested that the –N(CH3)2 and hydroxyl group of desosamine sugar moiety present in azithromycin has been involved in complexation .


Physical And Chemical Properties Analysis

Azithromycin has a molecular formula of C38H72N2O12 and a molecular weight of 749.0 g/mol . More detailed physical and chemical properties can be found in specific databases or literature .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Azithromycin C is a 15-membered macrolide antibiotic with a broad spectrum of antibacterial potency. It is particularly effective in treating upper and lower respiratory tract infections . The compound’s ability to combat bacterial resistance, which is a major global health hazard, is a significant area of research. Novel conjugates of azithromycin and thiosemicarbazones, known as macrozones, have shown promising activities against resistant pathogens .

Environmental Impact and Soil Adsorption

The persistence of Azithromycin C in the environment and its potential to cause health and environmental problems is a concern. Research has focused on the adsorption of this antibiotic onto different soils, revealing that soils with higher pH values have a higher adsorption capacity. This is crucial for risk assessment and controlling environmental contamination by emerging contaminants like Azithromycin C .

Immunomodulatory Effects

Azithromycin C has been studied for its immunomodulatory effects, particularly its ability to inhibit the synthesis of pro-inflammatory cytokines by immune cells. This property is significant for its potential application in treating inflammatory diseases and conditions where immune response modulation is beneficial .

Antimicrobial Synergy

The compound’s interaction with other antimicrobials is another area of interest. For instance, the effect of Azithromycin C in combination with salicylic acid on Pseudomonas aeruginosa has been explored, which could lead to new treatment strategies for infections caused by this pathogen .

Pharmacokinetics and Drug Design

Azithromycin C’s favorable pharmacokinetics makes it a model for designing new macrolide compounds. Research into its diastereomers and their biological activities can inform the development of new antibiotics with improved efficacy and reduced resistance potential .

Antiviral Research

During the COVID-19 pandemic, Azithromycin C was investigated for its antiviral properties and its role in the treatment of viral infections. While its effectiveness against SARS-CoV-2 was not conclusive, the research highlighted the need for further exploration of its antiviral applications .

Anti-Inflammatory Applications

The anti-inflammatory properties of Azithromycin C are being researched for the treatment of chronic inflammatory diseases. Its potential to reduce pulmonary inflammation and modulate immune responses offers a promising avenue for therapeutic applications .

Drug Resistance Mechanisms

Understanding how bacteria develop resistance to Azithromycin C is crucial for maintaining its efficacy. Studies focus on the mechanisms of resistance and how the compound can be modified or used in combination with other drugs to overcome these challenges .

Safety and Hazards

Azithromycin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also has cardiac risks associated with it .

Zukünftige Richtungen

Research into antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics, is a promising avenue for future research . There are also studies looking into the use of azithromycin for other conditions .

Eigenschaften

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIKRKARNTWPY-HOQMJRDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211068
Record name Azithromycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

620169-47-3
Record name Azithromycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620169473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H91YKC84DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does Azithromycin compare to other antibiotics in terms of cost-effectiveness for treating CAP?

A: A study [] comparing four treatment regimens for CAP found that the combination of Piperacillin Sodium/Sulbactam Sodium and Azithromycin (Group D) demonstrated the most favorable cost per unit effect compared to regimens using Mezlocillin sodium/Sulbactam sodium with either Azithromycin or Levofloxacin, or Piperacillin Sodium/Sulbactam Sodium with Levofloxacin. While the study acknowledged that the differences in total efficiency among the four groups were not statistically significant (P = 0.122), it highlighted the economic advantage of the Piperacillin Sodium/Sulbactam Sodium and Azithromycin combination for treating CAP.

Q2: Does the presence of cells in middle ear fluid affect Azithromycin concentration in patients with acute otitis media?

A: Research suggests that Azithromycin penetration into middle ear fluid (MEF) is positively influenced by the cell content []. This contrasts with ceftibuten and cefixime, which exhibit higher concentrations in cell-free MEF. This difference highlights the unique pharmacokinetic properties of Azithromycin and its interaction with cellular components in the MEF.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.